molecular formula C16H18BrNO4S B2923899 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 1004025-92-6

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B2923899
CAS No.: 1004025-92-6
M. Wt: 400.29
InChI Key: WRLBKHWFUJSXMX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Sulfonamide derivatives are recognized as privileged pharmacophores in drug discovery due to their versatile biological activities. This specific brominated and ethoxy-substituted benzenesulfonamide is structurally analogous to compounds investigated as potent inhibitors of cholinesterases, which are key therapeutic targets for neurological conditions . Research on related N-substituted sulfonamide derivatives has demonstrated valuable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is a prominent strategy in preclinical research for addressing cholinergic dysfunction. Furthermore, the benzenesulfonamide core structure is a common feature in compounds studied for a wide range of other biological applications, including the inhibition of enzymes like lipoxygenase (LOX) and carbonic anhydrase , as well as in the exploration of novel antiviral agents targeting viral capsid proteins . This compound serves as a valuable synthetic intermediate or building block for researchers seeking to explore structure-activity relationships and develop new therapeutic candidates. It is provided exclusively for laboratory research to support these advanced scientific investigations.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4S/c1-3-21-14-8-6-13(7-9-14)18-23(19,20)16-11-12(17)5-10-15(16)22-4-2/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLBKHWFUJSXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzenesulfonyl chloride and 4-ethoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-bromo-2-ethoxybenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. To this solution, 4-ethoxyaniline is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted sulfonamides, aldehydes, carboxylic acids, and amines, depending on the type of reaction and reagents used.

Scientific Research Applications

5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Bromine Position and Additional Functional Groups

  • 4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide : Differs by the presence of a trifluoromethyl group at position 3, which increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. The bromine at position 4 instead of 5 alters steric interactions .
  • 5-Bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide : Replaces the 4-ethoxyphenyl group with a 2-methylcyclohexyl moiety, significantly increasing molecular weight (376.3 g/mol vs. ~416 g/mol for the target compound) and altering conformational flexibility .

Ethoxy Group Modifications

  • The ethoxy group is retained but embedded in a more complex heterocyclic system .

Sulfonamide Group Derivatives

  • N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) : Features a butyryl chain instead of ethoxy groups, improving inhibitory activity against enzymes like butyrylcholinesterase (IC₅₀ = 90.81 µM) due to increased hydrophobicity .
  • Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide) : Retains the 4-ethoxyphenyl-sulfonamide core but adds a pyrrole ring, demonstrating anti-inflammatory and anticancer properties .

Physical and Chemical Properties

Table 1: Physical Properties of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide C₁₅H₁₇BrNO₄S ~388.3 Not reported Br (C5), OEt (C2, C4)
4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide C₁₅H₁₃BrF₃NO₃S 424.23 Not reported CF₃ (C3), Br (C4), OEt (C4)
Compound 4c (dihydropyrazole derivative) C₂₄H₂₄N₃O₅S 466.5 182–184 Benzo-1,3-dioxole, OEt (C4)
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide C₁₇H₁₆Br₂N₂O₃S 504.1 Not reported Butyryl, Br (C4, C5), OMe (C2)

Key Observations:

  • Melting Points : Heterocyclic derivatives (e.g., compound 4c) exhibit higher melting points (182–184°C) due to enhanced crystallinity from rigid aromatic systems .

Table 2: Inhibitory Activity of Selected Sulfonamides

Compound Name Target Enzyme/Receptor IC₅₀/Activity Structural Basis for Activity
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) Butyrylcholinesterase 90.81 ± 0.91 µM Long alkyl chain enhances hydrophobic interactions
N-Pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6e) Butyrylcholinesterase 78.65 ± 0.85 µM Extended pentyl chain improves binding
This compound Not reported Unknown Ethoxy groups may optimize solubility for membrane penetration
Apricoxib Cyclooxygenase-2 (COX-2) Potent inhibitor Pyrrole ring enables selective COX-2 binding

SAR Insights:

  • Alkyl Chain Length : Longer chains (e.g., pentyl in compound 6e) improve enzyme inhibition by filling hydrophobic pockets .
  • Heterocyclic Additions : Pyrazole or pyrrole rings (e.g., compound 4c, Apricoxib) introduce planar regions for π-π stacking, critical for target binding .

Biological Activity

5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamides known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H20BrN2O3S
  • Molecular Weight : 398.31 g/mol

The presence of bromine, ethoxy groups, and a sulfonamide functional group contributes to the compound's unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory responses. In vivo studies indicate that related sulfonamides can significantly reduce carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory conditions .
  • Anticancer Potential : Preliminary investigations into the anticancer activity of sulfonamides indicate that they can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural components. SAR studies highlight the importance of specific substituents on the phenyl rings and the sulfonamide group. For instance:

  • The introduction of electron-donating groups (EDGs) tends to enhance anticancer activity.
  • Conversely, electron-withdrawing groups (EWGs) may diminish potency .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several benzenesulfonamide derivatives for their antimicrobial properties. Among them, compounds closely related to this compound showed minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli .
  • Anti-inflammatory Studies : In a rat model of inflammation, compounds derived from benzenesulfonamides exhibited significant inhibition of paw edema, with reductions observed at various time points post-administration .
  • Cytotoxicity Assays : In vitro tests against human cancer cell lines revealed that similar sulfonamides induced apoptosis in a dose-dependent manner. For example, IC50 values were reported in the micromolar range for certain derivatives against breast cancer cell lines .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organism
Compound A6.72E. coli
Compound B6.63S. aureus
Compound C6.45Staphylococcus

Table 2: Anti-inflammatory Effects

Compound Name% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
Compound D94.6989.6687.83
Compound E90.0085.0080.00

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